molecular formula C22H21N3O4S B11292327 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11292327
M. Wt: 423.5 g/mol
InChI Key: YNUVYSOFAMSERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a phenylthiourea derivative with α-haloketones under basic conditions.

    Construction of the Pyrrole Ring: The thiazole intermediate can then be subjected to a cyclization reaction with an appropriate diketone or ketoester in the presence of an acid catalyst.

    Amination and Functional Group Modifications: The final steps involve introducing the amino group and the trimethoxyphenyl group through nucleophilic substitution and other functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrole ring.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations and derivatizations.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure may allow it to interact with biological macromolecules in a specific manner.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific application. For example, in a medicinal context, it may act by inhibiting a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1,3-thiazole derivatives: These compounds share the thiazole ring and may exhibit similar chemical reactivity.

    Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group may have comparable biological activities.

    Pyrrole derivatives: These compounds often have similar synthetic routes and can participate in analogous chemical reactions.

Uniqueness

The uniqueness of 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H21N3O4S/c1-27-17-9-14(10-18(28-2)20(17)29-3)25-11-16(26)19(21(25)23)22-24-15(12-30-22)13-7-5-4-6-8-13/h4-10,12,23,26H,11H2,1-3H3

InChI Key

YNUVYSOFAMSERQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.